N,N-Bis(cyclopropylmethyl)formamide
Description
Properties
CAS No. |
920494-81-1 |
|---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
N,N-bis(cyclopropylmethyl)formamide |
InChI |
InChI=1S/C9H15NO/c11-7-10(5-8-1-2-8)6-9-3-4-9/h7-9H,1-6H2 |
InChI Key |
RSFZNXXCLZNJNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN(CC2CC2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
Formamide derivatives vary significantly based on substituents. Below is a comparison of key physical properties from the evidence:
Key Observations :
Antioxidant Activity (Schiff Base Analogues)
- 5-DPSS : Exhibited superior DPPH• scavenging (EC₅₀ = 7.10 ± 0.16 μg/mL) due to disulfide bridges and hydroxyl positioning .
- 3-DPSS : Highest ABTS radical scavenging (EC₅₀ = 1.36 ± 0.08 μg/mL), highlighting the role of substituent geometry .
Implications for Formamides : Substituent position and bridging atoms (e.g., sulfide vs. disulfide) could modulate redox properties in formamide derivatives, though this remains speculative without direct data.
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